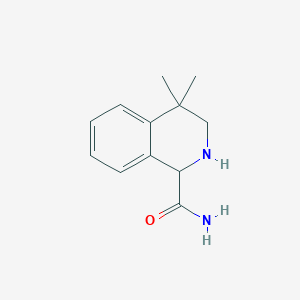
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a carboxamide group attached to the tetrahydroisoquinoline core, which is further substituted with two methyl groups at the 4-position. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide can be achieved through several synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core. This method typically involves the condensation of a phenylethylamine derivative with an aldehyde, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride or zinc chloride .
Another approach is the Petasis reaction, which involves the reaction of an amine, an aldehyde, and an organoboron compound to form the tetrahydroisoquinoline core. This method is advantageous due to its mild reaction conditions and high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitrone derivatives, amine derivatives, and various substituted tetrahydroisoquinolines.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin, which can have neuroprotective and antidepressant effects . Additionally, the compound may act as a free radical scavenger, reducing oxidative stress and protecting neurons from damage .
Comparación Con Compuestos Similares
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the carboxamide and methyl groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the 1-position, known for its neuroprotective properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with methoxy groups at the 6 and 7 positions, studied for its potential as an anti-cancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to its analogs.
Propiedades
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2)7-14-10(11(13)15)8-5-3-4-6-9(8)12/h3-6,10,14H,7H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUZFANOZKBWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CC=C21)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














